Pseudouridine is one of the most prevalent modifications found in cellular RNA, including transfer RNA, ribosomal RNA, and messenger RNA. The compound is classified as a C-nucleoside due to its unique bonding structure. It has been identified in various organisms and is essential for proper RNA folding and function. The synthesis of pseudouridine cep typically involves chemical-enzymatic methods that allow for efficient production at lower costs compared to traditional synthesis techniques .
The synthesis of pseudouridine cep can be achieved through several methodologies, primarily focusing on chemical-enzymatic reactions. One notable method involves the use of pseudouridine-5-phosphate glycosidase mutants to facilitate the conversion of uracil and ribose-5-phosphate into pseudouridine. This process includes:
This approach allows for the mass production of pseudouridine with improved conversion rates due to synergistic effects from multiple amino acid mutations in the enzyme.
Pseudouridine cep possesses a unique molecular structure that contributes to its functional properties. The key features include:
The chemical structure can be represented as follows:
This structure plays a crucial role in stabilizing RNA molecules and influencing their secondary and tertiary structures .
Pseudouridine cep participates in various chemical reactions that are pivotal for RNA synthesis and modification. Key reactions include:
These reactions are essential for developing tools in molecular biology, particularly in synthesizing modified RNA for therapeutic applications .
The mechanism by which pseudouridine cep exerts its effects primarily involves its role in stabilizing RNA structures. Pseudouridine enhances base pairing fidelity and promotes proper folding of RNA molecules by:
Studies have shown that modifications involving pseudouridine can significantly influence mRNA translation efficiency and stability, particularly under stress conditions .
Pseudouridine cep exhibits several notable physical and chemical properties:
These properties make pseudouridine an attractive candidate for applications in nucleic acid chemistry and molecular biology .
Pseudouridine cep has numerous applications across scientific fields:
Pseudouridine (Ψ) is a post-transcriptionally modified ribonucleotide derived from uridine (U) through intramolecular isomerization. This reaction involves the breaking of the uridine’s N1-glycosidic bond, rotation of the uracil base 180° around the C6–N3 axis, and reattachment via a C5–C1' carbon-carbon (C–C) glycosidic bond (Figure 1A) [1] [9] [10]. This C–C linkage replaces the standard N1–C1' nitrogen-carbon (N–C) bond found in canonical uridine, fundamentally altering the molecule’s chemical topology. The resulting structure, 5-ribosyluracil, retains uridine’s molecular mass (244.20 g/mol) and Watson-Crick base-pairing face but gains unique physicochemical properties due to the repositioned glycosidic bond [1] [9].
Structural Implications:
Table 1: Comparative Properties of Uridine vs. Pseudouridine Glycosidic Bonds
Property | Uridine (U) | Pseudouridine (Ψ) |
---|---|---|
Glycosidic Bond Type | N1–C1' (N–C) | C5–C1' (C–C) |
Bond Length (Å) | ~1.47 | ~1.52 |
Rotational Freedom | Restricted | Enhanced |
Hydrogen Bond Donors | 1 (N3–H) | 2 (N1–H, N3–H) |
Thermal Stability | Lower ΔG | Higher ΔG |
Ψ significantly enhances RNA duplex stability through multifaceted mechanisms:
Base Stacking and Hydrogen Bonding:
Thermodynamic Data:
Table 2: Thermodynamic Parameters for RNA Duplexes with U vs. Ψ (1 M NaCl, pH 7.0)
Base Pair | ΔG°₃₇ (U) (kcal/mol) | ΔG°₃₇ (Ψ) (kcal/mol) | Stabilization (ΔΔG°) |
---|---|---|---|
Ψ–A | -1.2 ± 0.1 | -2.3 ± 0.2 | -1.1 ± 0.1 |
Ψ–G | -0.8 ± 0.1 | -1.7 ± 0.2 | -0.9 ± 0.1 |
Ψ–U | -0.5 ± 0.1 | -1.1 ± 0.1 | -0.6 ± 0.1 |
Ψ–C | -0.3 ± 0.1 | -0.9 ± 0.1 | -0.6 ± 0.1 |
Data derived from UV melting curves of model RNA duplexes [3] [5].
Context-Dependent Effects:
Ψ exerts profound effects on RNA backbone conformation through sugar pucker preferences and solvent interactions:
Sugar Pucker and Backbone Rigidity:
Solvent-Mediated Stabilization:
Functional Implications in RNA:
Table 3: Conformational Effects of Ψ in Key RNA Types
RNA Type | Key Ψ Positions | Structural Role | Functional Impact |
---|---|---|---|
tRNA | D-stem, TΨC loop (Ψ55) | Stabilizes L-shaped fold | Enhances ribosome binding |
rRNA | Helix 69 (Ψ1911, Ψ1917) | Rigidifies A-site finger | Facilitates tRNA translocation |
snRNA | U2 branch site (Ψ35) | Pre-organizes spliceosomal helix | Promotes pre-mRNA splicing fidelity |
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